N-(2-(4-chlorophenyl)-2-oxo-1-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-oxo-1-(4-sulfamoylanilino)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S/c20-13-5-3-12(4-6-13)17(24)18(23-19(25)16-2-1-11-28-16)22-14-7-9-15(10-8-14)29(21,26)27/h1-11,18,22H,(H,23,25)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDXUAKDPYZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
-
Furan-2-carboxamide moiety
-
4-Sulfamoylphenylaminoethyl backbone
-
4-Chlorophenyl ketone subunit
Retrosynthetic cleavage suggests convergent synthesis through sequential amidation and nucleophilic substitution reactions. Critical intermediates include:
Synthesis of 4-Sulfamoylaniline
The 4-sulfamoylphenyl group is synthesized via sulfonylation followed by nitro reduction (Scheme 1) :
Step 1: Sulfonylation of 4-Nitroaniline
4-Nitrobenzenesulfonyl chloride reacts with aqueous ammonia to yield 4-nitrobenzenesulfonamide:
Conditions: Dichloromethane, 0–5°C, 12 h .
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C:
Conditions: Methanol, 50°C, 6 h, 90% yield .
Preparation of 2-(4-Chlorophenyl)-2-oxoethylamine
This intermediate is synthesized through Friedel-Crafts acylation followed by reductive amination (Scheme 2) :
Step 1: Friedel-Crafts Acylation
4-Chlorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃:
Conditions: Dichloroethane, reflux, 8 h, 78% yield .
Step 2: Reductive Amination
The chloroketone undergoes amination with ammonium acetate:
Conditions: Ethanol, 70°C, 12 h, 65% yield .
Assembly of the Furan-2-carboxamide Unit
Furan-2-carbonyl chloride is prepared from furan-2-carboxylic acid (Scheme 3) :
Conditions: Reflux, 4 h, quantitative yield .
Final Coupling Reactions
Step 1: Formation of the Sulfamoylphenylaminoethyl Intermediate
4-Sulfamoylaniline reacts with 2-(4-chlorophenyl)-2-oxoethylamine via nucleophilic substitution:
Conditions: DMF, K₂CO₃, 80°C, 24 h, 58% yield .
Step 2: Acylation with Furan-2-carbonyl Chloride
The secondary amine undergoes acylation to furnish the target compound:
Conditions: Dichloromethane, triethylamine, 0°C → rt, 12 h, 70% yield .
Optimization and Catalytic Enhancements
Catalytic Boric Acid in Sulfone Formation
Incorporating 5–10 mol% boric acid accelerates sulfone formation by facilitating azeotropic water removal, reducing reaction time from 16 h to 6 h .
Microwave-Assisted Coupling
Pd-catalyzed couplings under microwave irradiation (110°C, 30 min) improve yields by 15–20% compared to conventional heating .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| A | Friedel-Crafts acylation | 78 | 95 | |
| B | Reductive amination | 65 | 90 | |
| C | Sulfonylation | 85 | 98 | |
| D | Microwave coupling | 70 | 97 | |
| E | Boric acid catalysis | 84* | 96 |
Challenges and Mitigation Strategies
-
Byproduct Formation in Friedel-Crafts Reactions
Dichlorobenzene byproducts are minimized using AlCl₃ at controlled temperatures . -
Sulfonic Acid Contamination
Rigorous washing with NaHCO₃ removes residual sulfonic acids, preventing catalyst deactivation . -
N,N-Dimethylcarbamyl Chloride Formation
Avoiding DMF in thionyl chloride reactions eliminates this carcinogenic byproduct .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenyl)-2-oxo-1-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(2-(4-chlorophenyl)-2-oxo-1-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various chemical processes.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell growth through specific molecular interactions with cellular targets.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's role as an inhibitor of carbonic anhydrase (CA), an enzyme linked to cancer progression. The compound demonstrated significant inhibitory potency against different isoforms of CA, indicating its potential as an anticancer therapeutic agent .
Medicine
The compound is under investigation for its therapeutic effects, particularly in drug development. Its dual functionality—acting as both an antimicrobial and anticancer agent—positions it as a lead compound for further pharmacological studies.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, altering their activity and leading to biological effects such as inhibition of tumor growth or microbial proliferation.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-2-oxo-1-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
a) Positional Isomerism of Chlorophenyl Groups
- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (CAS 618401-57-3):
Differs in the ortho -position of the chlorine atom on the phenyl ring, which may reduce steric hindrance compared to the para -substituted analogue. This positional change could alter electronic effects and binding affinity .
b) Sulfamoyl vs. Bulky Alkyl Substituents
- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188): Replaces the sulfamoylphenyl group with a tert-butylphenyl moiety.
c) Heterocyclic Core Modifications
- (2RS,3RS)-2-(4-Chlorophenyl)-N-(3-(dimethylamino)propyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide (13h): Incorporates a pyrrolidine ring instead of the linear ethyl chain. This rigidifies the structure and introduces a basic dimethylamino group, which may influence pharmacokinetics (e.g., plasma protein binding) .
Functional Group Replacements
a) Carboxamide Tail Variations
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :
Substitutes the furan ring with a chromene system, introducing conjugated π-electrons that could enhance fluorescence properties or alter metabolic stability .
b) Sulfamoyl Group Derivatives
- 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (28): Replaces the carboxamide with a thiazole-hydrazine hybrid.
Structural and Physicochemical Properties
*Calculated based on molecular formulas.
Biological Activity
N-(2-(4-chlorophenyl)-2-oxo-1-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: N-[2-(4-chlorophenyl)-2-oxo-1-(4-sulfamoylanilino)ethyl]furan-2-carboxamide
- Molecular Formula: C19H16ClN3O5S
- CAS Number: 505079-37-8
The compound features a furan ring, a chlorophenyl group, and a sulfamoylphenyl group, contributing to its diverse chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediates: The reaction of 4-chlorobenzoyl chloride with 4-aminobenzenesulfonamide.
- Final Product Formation: Reacting the intermediate with furan-2-carboxylic acid under controlled conditions to yield the final compound.
This process may require specific solvents, catalysts, and temperature controls to optimize yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that similar compounds with sulfonamide moieties can inhibit cancer cell proliferation by blocking key cellular pathways. For instance:
- Mechanism of Action: The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- In Vivo Studies: In xenograft models, compounds structurally related to this class have demonstrated tumor inhibition effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various bacterial strains remains an area of active research.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction: Binding to specific enzymes or receptors, potentially inhibiting their function.
- Cell Signaling Modulation: Altering signaling pathways that lead to cell cycle disruption or apoptosis in cancer cells.
- Biochemical Pathway Inhibition: The compound's structure suggests potential interactions with metabolic pathways critical for cell survival and proliferation.
Case Studies and Data Tables
Summary of Findings
Research indicates that compounds similar to this compound show promising results in inhibiting cancer cell growth through various mechanisms, including CDK inhibition and apoptosis induction. The structural components, particularly the sulfonamide group, play a crucial role in enhancing biological activity.
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- FT-IR spectroscopy identifies functional groups (e.g., C=O, C=S, NH) via characteristic absorptions. For example, C=O stretches in carboxamides appear near 1660–1680 cm⁻¹, as seen in thiourea derivatives .
- ¹H/¹³C NMR resolves substituent environments. Aromatic protons appear in the δ 6.7–8.1 ppm range, while NH groups resonate near δ 11–12 ppm. ¹³C signals for carbonyls (C=O) are typically ~157–178 ppm .
- Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related furan-carboxamide derivatives .
Q. How can researchers assess the purity of this compound during synthesis?
Methodological Answer:
Q. What synthetic routes are reported for analogous furan-carboxamide derivatives?
Methodological Answer:
- Multi-step procedures involve amide coupling (e.g., EDCI/HOBt activation) between furan-2-carboxylic acid and amine intermediates. For example, ML188 (a SARS-CoV inhibitor) was synthesized via sequential alkylation and carboxamide formation .
- Heterocyclic ring functionalization (e.g., thiazolidinone or azetidinone formation) can introduce diversity, as shown in naphtho[2,1-b]furan derivatives .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., proteases or receptors). Use crystal structures from the PDB to model interactions, such as hydrogen bonding with sulfamoyl groups .
- QSAR studies correlate substituent effects (e.g., Cl, sulfamoyl) with activity. Calculate descriptors (e.g., logP, polar surface area) using software like MOE or Schrödinger .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal assays validate activity: Use enzymatic assays (e.g., fluorescence-based protease inhibition) and cell-based viability tests to confirm mechanism-specific effects .
- Batch consistency checks : Ensure synthetic reproducibility via NMR/HPLC and control for solvent/storage effects (e.g., DMSO stability tests) .
Q. How can researchers improve aqueous solubility for in vivo studies?
Methodological Answer:
Q. What methods are used to study metabolic stability and degradation pathways?
Methodological Answer:
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold hopping : Replace the furan ring with thiophene or pyrrole and assess activity changes. For example, thiourea derivatives showed altered C=S vs. C=O interactions .
- Substituent scanning : Systematically vary the 4-chlorophenyl or sulfamoyl groups. Use parallel synthesis to generate libraries (e.g., 21–48 analogs in ML188 optimization) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response experiments?
Methodological Answer:
Q. How should researchers handle discrepancies in crystallographic vs. computational geometries?
Methodological Answer:
- Torsional angle alignment : Compare X-ray torsion angles (e.g., furan-phenyl dihedrals) with DFT-optimized structures (B3LYP/6-31G* level). Adjust force field parameters in MD simulations if needed .
- Electron density maps : Validate computational models against experimental maps (e.g., Hirshfeld surface analysis) to resolve steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
